1-(Bromomethyl)-2-methyl-3-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of bromomethyl-nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods indicate that bromomethyl-nitrobenzene compounds can be synthesized through halogenation and nitration reactions, which are common in the preparation of such aromatic compounds.
Molecular Structure Analysis
The molecular structure of bromomethyl-nitrobenzene derivatives is characterized by the presence of bromomethyl groups and nitro groups attached to a benzene ring. X-ray diffraction studies have been used to determine the crystal structures of various bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which influence the packing and stability of these compounds . Density Functional Theory (DFT) calculations also provide insights into the preferred arrangements of substituents in these molecules .
Chemical Reactions Analysis
Bromomethyl-nitrobenzene derivatives participate in a variety of chemical reactions. For example, electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in specific solvents can lead to the formation of 1-nitro-2-vinylbenzene, 1H-indole, and dimeric species . The reactivity of the radical anions of these compounds can be significantly influenced by the choice of solvent, as seen in the case of 1-bromo-4-nitrobenzene, which exhibits different behavior in ionic liquids compared to conventional solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl-nitrobenzene derivatives are determined by their functional groups and molecular structure. The presence of bromine and nitro groups can impart high reactivity, making these compounds suitable intermediates in organic synthesis. The solvates of related compounds, such as 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, show different conformations and packing in the crystalline state, which can affect their reactivity and physical properties . The crystal structure of cocrystallized dibromo-dimethyl-nitrobenzenes also indicates the presence of disorder, which can influence the material's characteristics .
Scientific Research Applications
Synthesis and Characterisation of Isomeric Derivatives
Field: Synthetic Chemistry Application: Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes . Methods: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research . Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
Synthesis of Block Copolymers
Field: Polymer Science Application: Bromomethyl benzoyl compounds have been used in the synthesis of block copolymers . Methods: The synthesis involved reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent . Results: The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
Safety And Hazards
The safety and hazards associated with “1-(Bromomethyl)-2-methyl-3-nitrobenzene” would depend on its specific properties. As a brominated compound, it could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin . The presence of the nitro group could also confer certain hazards, as nitro compounds can be explosive under certain conditions .
properties
IUPAC Name |
1-(bromomethyl)-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWVALMTRXELOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595214 | |
Record name | 1-(Bromomethyl)-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-methyl-3-nitrobenzene | |
CAS RN |
39053-40-2 | |
Record name | 1-(Bromomethyl)-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromomethyl-2-methyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.